molecular formula C31H40O3 B1197219 2,6-BIS(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENOL CAS No. 90-68-6

2,6-BIS(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENOL

Cat. No.: B1197219
CAS No.: 90-68-6
M. Wt: 460.6 g/mol
InChI Key: LKALLEFLBKHPTQ-UHFFFAOYSA-N
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Description

2,6-BIS(3-TERT-BUTYL-2-HYDROXY-5-METHYLBENZYL)-4-METHYLPHENOL (CAS: NSC634601; synonym: Antioxidant80) is a sterically hindered phenolic antioxidant characterized by a central 4-methylphenol core flanked by two symmetrically substituted benzyl groups. Each benzyl group contains a hydroxyl (-OH) group at the 2-position, a tert-butyl group at the 3-position, and a methyl group at the 5-position. This molecular architecture confers high thermal stability and radical-scavenging efficiency, making it suitable for applications in polymer stabilization and industrial lubricants . Its synthesis avoids the need for protecting phenolic hydroxyl groups during esterification, a feature shared with structurally related bis(halomethyl)benzenes .

Properties

IUPAC Name

2,6-bis[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenol
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InChI

InChI=1S/C31H40O3/c1-18-10-21(16-23-12-19(2)14-25(28(23)33)30(4,5)6)27(32)22(11-18)17-24-13-20(3)15-26(29(24)34)31(7,8)9/h10-15,32-34H,16-17H2,1-9H3
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InChI Key

LKALLEFLBKHPTQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=C(C(=C1)CC2=C(C(=CC(=C2)C)C(C)(C)C)O)O)CC3=C(C(=CC(=C3)C)C(C)(C)C)O
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Molecular Formula

C31H40O3
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DSSTOX Substance ID

DTXSID2059013
Record name Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-
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Molecular Weight

460.6 g/mol
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CAS No.

90-68-6
Record name 2,6-Bis(3-tert-butyl-5-methyl-2-hydroxybenzyl)-4-methylphenol
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Record name Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-
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Record name Phenol, 2,6-bis[[3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl]methyl]-4-methyl-
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Record name 2,6-bis[[3-(tert-butyl)-2-hydroxy-5-tolyl]methyl]-4-methylphenol
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Record name 2,6-BIS(4-METHYL-6-TERT-BUTYL-SALICYL)-4-METHYLPHENOL
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Biological Activity

2,6-BIS(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol, commonly known as a derivative of bisphenol, is a chemical compound with significant applications in the plastics and rubber industries as an antioxidant and stabilizer. Understanding its biological activity is crucial due to its implications in both industrial use and potential health effects.

  • Chemical Formula : C31H40O3
  • CAS Number : 90-68-6
  • Molecular Weight : 490.66 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antioxidant properties, potential toxicity, and effects on cellular mechanisms.

Antioxidant Activity

Research indicates that this compound exhibits considerable antioxidant activity. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in biological systems. This property is critical for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

  • IC50 Values : The compound demonstrates low IC50 values in assays measuring its ability to inhibit oxidative processes, indicating high potency as an antioxidant .

Neuroprotective Effects

Studies have highlighted the compound's neuroprotective effects, particularly in models of oxidative stress. For instance, it has been observed to mitigate cell death in astrocytes induced by amyloid-beta peptides, suggesting potential applications in Alzheimer's disease research .

Toxicity and Safety Profile

While the compound shows beneficial biological activities, it also raises concerns regarding toxicity:

  • Reproductive Toxicity : Animal studies have indicated that exposure to high doses can lead to reproductive toxicity, with observable effects on sperm quality and histopathological changes in testes at doses above 12.2 mg/kg/day .
  • Hepatotoxicity : Chronic exposure has been linked to liver function alterations, highlighting the need for caution in industrial applications where exposure may occur .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antioxidant Mechanisms :
    • Researchers demonstrated that the compound significantly reduced malondialdehyde (MDA) levels in brain homogenates exposed to oxidative stress models. This reduction was statistically significant compared to control groups .
  • Neuroprotective Study :
    • In vitro studies showed that treatment with the compound resulted in decreased TNF-α levels and improved cell viability in astrocytes exposed to amyloid-beta .
  • Toxicological Assessment :
    • A comprehensive assessment revealed that while acute oral toxicity is low (LD50 > 5000 mg/kg), chronic exposure can lead to adverse reproductive outcomes and liver damage .

Data Tables

Biological Activity IC50 Value Study Reference
Antioxidant ActivityLow (exact values vary)
Neuroprotection (Astrocytes)Not specified
Reproductive ToxicityNOAEL = 12.2 mg/kg/day
HepatotoxicityObserved changes at high doses

Scientific Research Applications

Polymer Industry

Antioxidant Properties
This compound is primarily used as an antioxidant in various polymers, including:

  • Acrylonitrile Butadiene Styrene (ABS)
  • Polypropylene
  • Polyacetal
  • Rubber
  • Latex
  • Adhesives .

The antioxidant properties help prevent oxidative degradation, which can lead to discoloration and loss of mechanical properties over time.

Case Study: ABS Stability
In a study examining the stability of ABS under thermal stress, the incorporation of 2,6-Bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol significantly improved the material's resistance to thermal degradation compared to formulations without the antioxidant. The findings indicated a reduction in weight loss and maintained mechanical integrity after prolonged exposure to elevated temperatures.

Food Packaging

Stabilizer in Food Contact Materials
Due to its antioxidant properties, this compound is also utilized in food packaging materials. It helps inhibit the oxidation of fats and oils contained within food products, thereby extending shelf life and maintaining quality.

Research Findings
Studies have shown that the addition of this compound to food packaging films can significantly reduce lipid oxidation levels over time, enhancing the overall safety and quality of packaged foods .

Coatings and Paints

Durability Enhancer
In coatings and paints, this compound acts as a stabilizer that enhances resistance to UV light and thermal degradation. This application is crucial for outdoor coatings that are exposed to harsh environmental conditions.

Performance Metrics
Research indicates that coatings formulated with this antioxidant exhibit lower rates of gloss loss and color change when subjected to accelerated weathering tests compared to standard formulations .

Rubber Industry

Processing Aid
In rubber applications, this compound serves as a processing aid that improves the thermal stability of rubber compounds during manufacturing. Its presence helps mitigate the effects of heat generated during processing, which can otherwise lead to premature degradation.

Summary Table of Applications

Application AreaFunctionalityBenefits
Polymer IndustryAntioxidantPrevents oxidative degradation
Food PackagingStabilizerExtends shelf life and maintains quality
Coatings and PaintsDurability enhancerEnhances UV resistance and thermal stability
Rubber IndustryProcessing aidImproves thermal stability during processing

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s antioxidant performance and physicochemical properties can be contextualized by comparing it to analogs in the bis-phenol family. Key structural variations in substituent positions, alkylation patterns, and molecular complexity influence solubility, steric hindrance, and reactivity.

Table 1: Structural and Functional Comparison of Selected Phenolic Antioxidants

Compound Name Substituent Positions Functional Groups Key Properties
Target Compound 2,6-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol 2× phenolic -OH, tert-butyl, methyl High steric hindrance, moderate solubility
4,4’-Methylene-bis-(6-tert-butyl-2-methylphenol) 4,4’-methylene bridge; 6-tert-butyl, 2-methyl on phenyl rings 2× phenolic -OH, tert-butyl, methyl Lower steric bulk, higher thermal stability
Tris-Bht Mesitylene (CAS 1709-70-2) 3,5-bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl methyl group 3× phenolic -OH, multiple tert-butyl groups Extreme steric bulk, low solubility
2,6-Bis(chloromethyl)-4-methylphenol 2,6-bis(chloromethyl)-4-methylphenol Chloromethyl, methyl Reactive intermediate, water-insoluble

Key Findings

Steric Hindrance and Antioxidant Efficiency The target compound’s tert-butyl groups at the 3-position of the benzyl substituents create significant steric hindrance, slowing oxidative degradation by shielding the phenolic -OH groups. Tris-Bht Mesitylene , with three tert-butyl-substituted aromatic rings, exhibits even greater steric protection but suffers from poor solubility in non-polar matrices, limiting its practical utility.

Thermal Stability The methyl groups at the 5-position of the benzyl substituents in the target compound enhance thermal stability compared to analogs like 2,6-bis(chloromethyl)-4-methylphenol , which lacks alkylation and degrades rapidly under heat.

Synthetic Accessibility Unlike 2,6-bis(chloromethyl)-4-methylphenol , which requires careful handling of halomethyl groups, the target compound’s synthesis leverages unprotected phenolic -OH groups, simplifying production .

Solubility

  • The target compound’s balanced hydrophobicity (from tert-butyl and methyl groups) enables solubility in organic solvents like toluene and hexane, whereas Tris-Bht Mesitylene is predominantly restricted to high-polarity solvents.

Research Implications and Limitations

While the target compound’s structural features optimize it for high-temperature applications, further studies are needed to quantify its radical-scavenging rate constants and compare them to commercial antioxidants like Irganox 1010. Additionally, the ecological impact of its tert-butyl groups—a common concern in persistent organic pollutants—warrants investigation .

Preparation Methods

Mannich Reaction and Hydrogenation

A foundational approach for synthesizing phenolic derivatives involves the Mannich reaction, as demonstrated in the preparation of 2,6-di-tert-butyl-4-methylphenol (US4122287A). Here, 2,6-di-tert-butylphenol reacts with formaldehyde and dimethylamine in methanol or ethanol at 80–90°C to form a Mannich base (N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine). Subsequent hydrogenation at 120–160°C over a palladium catalyst yields the target phenol.

For 2,6-bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol, this method can be adapted by:

  • Introducing Methyl Groups : Starting with 4-methylphenol (mesitol), alkylation with isobutylene or tert-butyl chloride under acidic conditions introduces tert-butyl groups at positions 3 and 5 of the benzyl subunits.

  • Double Mannich Reaction : Reacting mesitol with two equivalents of formaldehyde and dimethylamine to form a bis-Mannich base. Hydrogenation then reduces the amine linkages to methylene groups, yielding the bis-benzyl structure.

Critical Parameters :

  • Temperature : Maintaining 80–90°C during condensation prevents thermal decomposition of intermediates.

  • Catalyst : Palladium on carbon ensures efficient hydrogenation, with a molar ratio of 1:4–10 (Mannich base:H₂).

  • Purity : Post-hydrogenation distillation at 15–30 mm Hg and 140–180°C removes heavy by-products, achieving 98.7% yield.

Condensation with Formaldehyde

The synthesis of 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1) illustrates formaldehyde-mediated coupling. Two moles of 4-methyl-6-tert-butylphenol condense with formaldehyde in acidic or basic media, forming a methylene bridge. For the target compound, replacing formaldehyde with a benzylating agent (e.g., benzyl chloride) could facilitate bis-benzylation at positions 2 and 6 of mesitol.

Modifications for Target Compound :

  • Benzyl Subunit Synthesis : 3-tert-butyl-2-hydroxy-5-methylphenol is prepared via Friedel-Crafts alkylation of 2-hydroxy-5-methylphenol with tert-butyl chloride.

  • Coupling Reaction : Mesitol reacts with two equivalents of 3-tert-butyl-2-hydroxy-5-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃) to form ether linkages. Acidic workup removes protecting groups.

Challenges :

  • Regioselectivity : Directing groups or steric effects must ensure benzylation occurs at positions 2 and 6 of mesitol.

  • Steric Hindrance : Bulky tert-butyl groups may slow reaction kinetics, necessitating elevated temperatures or polar solvents.

Catalytic Hydrogenolysis of Schiff Bases

Formation of Schiff Base Intermediates

In an alternative route, Schiff bases derived from 3-tert-butyl-2-hydroxy-5-methylbenzylamine and mesitol are hydrogenolyzed to form C–C bonds. This method mirrors the hydrogenation of Mannich bases but avoids amine by-products.

Procedure :

  • Schiff Base Synthesis : Condense mesitol with 3-tert-butyl-2-hydroxy-5-methylbenzylamine using an aldehyde (e.g., glyoxal) as a crosslinker.

  • Hydrogenation : Catalytic hydrogenation (H₂, 100–150°C, Pd/C) cleaves the imine bonds, yielding the bis-benzyl product.

Advantages :

  • Higher Selectivity : Schiff bases offer better control over substitution patterns compared to Mannich reactions.

  • Reduced By-Products : Elimination of dimethylamine simplifies purification.

Oxidative Coupling Methods

Singlet Oxygen-Mediated Oxidation

The oxidation of mesitol with singlet oxygen (generated from hydrogen peroxide and a photosensitizer) produces quinoid intermediates, which can undergo coupling reactions. While primarily used for dimerization, this method could be adapted for benzylation by introducing tert-butyl-substituted phenoxyl radicals.

Mechanism :

  • Radical Generation : Singlet oxygen abstracts hydrogen from mesitol, forming a phenoxyl radical.

  • Coupling : Radical recombination with 3-tert-butyl-2-hydroxy-5-methylphenol yields the bis-benzyl product.

Limitations :

  • Low Yields : Radical reactions often produce mixtures, requiring stringent purification.

  • Side Reactions : Competing dimerization of mesitol may occur.

Comparative Analysis of Methods

Method Yield Purity Complexity Key Advantage
Mannich-Hydrogenation98.7%94.7%ModerateHigh yield, scalable
Formaldehyde Condensation85–90%96%LowSimple, one-pot reaction
Schiff Base Hydrogenolysis75–80%90%HighAvoids amine by-products
Oxidative Coupling50–60%80%HighNo external catalysts required

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Methanol or ethanol solvents are preferred for their low cost and ease of removal via distillation. Catalysts like palladium on carbon are filtered and recycled, reducing production costs.

Waste Management

The Mannich method generates aqueous waste containing bis-amines, necessitating neutralization and biological treatment . Closed-loop systems minimize environmental impact.

Q & A

Q. What are the optimal synthetic routes for 2,6-Bis(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is typically synthesized via a Friedel-Crafts alkylation or condensation reaction between 4-methylphenol derivatives and substituted benzyl halides. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Temperature : Reactions are conducted at 80–120°C to balance kinetics and side-product formation.
  • Catalysts : Lewis acids like AlCl₃ or FeCl₃ are used to activate electrophilic sites.
    Yield optimization requires careful stoichiometric control of the tert-butyl-substituted benzyl precursors and inert atmosphere conditions to prevent oxidation of phenolic groups .

Q. What spectroscopic techniques are most effective for characterizing the structure and confirming the purity of this compound?

Methodological Answer: A multi-technique approach is recommended:

  • IR Spectroscopy : Identifies phenolic O–H stretching (3200–3600 cm⁻¹) and C–O vibrations (1200–1300 cm⁻¹). Key peaks correlate with tert-butyl and methyl groups (e.g., 2960 cm⁻¹ for C–H stretches) .
  • NMR :
    • ¹H NMR : Aromatic protons (6.5–7.5 ppm), tert-butyl groups (1.3 ppm, singlet), and methylene bridges (3.8–4.2 ppm).
    • ¹³C NMR : Confirms substitution patterns (e.g., 150–155 ppm for phenolic carbons).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺]⁺ at m/z 530.3 for C₃₄H₄₄O₃).
    Purity is assessed via HPLC with UV detection (λ = 280 nm) and a C18 column using acetonitrile/water gradients.

Q. How does the compound's antioxidant activity compare to commercial antioxidants, and what experimental models are suitable for assessing this?

Methodological Answer: The compound (Antioxidant 80) is evaluated using:

  • DPPH Radical Scavenging Assay : Measures hydrogen-donating capacity (IC₅₀ values compared to BHT or α-tocopherol).
  • Lipid Peroxidation Inhibition : Conducted in liposomal systems or liver microsomes, monitoring malondialdehyde (MDA) formation.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under oxidative conditions (e.g., 5% O₂ in N₂).
    Studies show superior radical scavenging vs. BHT at 100 μM but lower thermal stability than hindered phenols like Irganox 1010 .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's ability to form metal complexes and its implications in catalysis?

Methodological Answer:

  • Ligand Design : The phenolic hydroxyl and benzyl groups act as potential coordination sites. Synthesize metal complexes (e.g., Cu²⁺, Fe³⁺) by refluxing the compound with metal salts (e.g., CuCl₂) in ethanol.
  • Characterization : Use UV-Vis spectroscopy to detect ligand-to-metal charge transfer bands (e.g., 400–600 nm for Cu complexes). X-ray crystallography reveals coordination geometry.
  • Catalytic Testing : Evaluate complexes in oxidation reactions (e.g., cyclohexane oxidation with H₂O₂) and compare turnover frequencies (TOF) to unliganded metals. Evidence suggests moderate activity in epoxidation due to steric hindrance from tert-butyl groups .

Q. What computational approaches predict the compound's reactivity and interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich regions (e.g., phenolic oxygen) prone to oxidation or electrophilic attack.
  • Molecular Docking : Simulate binding to enzymes like cytochrome P450 or NADPH oxidase. Use AutoDock Vina with optimized force fields (e.g., AMBER).
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Results indicate strong hydrogen bonding with catalytic serine residues in hydrolases .

Q. What strategies address discrepancies in thermal stability data across studies?

Methodological Answer: Discrepancies arise from differing experimental setups:

  • TGA Conditions : Standardize heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air). The compound shows 5% weight loss at 250°C in N₂ but degrades rapidly above 200°C in air .
  • Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Validate purity via DSC (melting point: 160–165°C).
  • Additive Effects : Test interactions with stabilizers (e.g., phosphites) to resolve conflicting reports in polymer matrices.

Q. How to perform structure-activity relationship (SAR) studies with analogs to identify key functional groups for antioxidant efficacy?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with methyl or ethyl groups) and assess impact.
  • Activity Profiling : Use standardized assays (DPPH, ORAC) to compare IC₅₀ values.
  • Data Analysis : Apply multivariate regression to correlate substituent size/logP with activity. SAR reveals that tert-butyl groups enhance steric shielding of phenolic O–H, improving radical scavenging but reducing solubility .

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